N~1~-[(E)-(1-methyl-2-phenyl-1H-indol-3-yl)methylidene]-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N1-[(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N1-[(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the condensation of 1-methyl-2-phenyl-1H-indole-3-carbaldehyde with 1H-1,2,3,4-tetrazole-1,5-diamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(1E)-N1-[(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, (1E)-N1-[(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anti-inflammatory, and anticancer activities .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. It has been found to inhibit certain enzymes and receptors, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel compounds with specific properties .
Mechanism of Action
The mechanism of action of (1E)-N1-[(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
- 2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
- 3-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Uniqueness
The uniqueness of (1E)-N1-[(1-METHYL-2-PHENYL-1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H15N7 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-[(E)-(1-methyl-2-phenylindol-3-yl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C17H15N7/c1-23-15-10-6-5-9-13(15)14(11-19-24-17(18)20-21-22-24)16(23)12-7-3-2-4-8-12/h2-11H,1H3,(H2,18,20,22)/b19-11+ |
InChI Key |
FFEAISGLWXLUNJ-YBFXNURJSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)/C=N/N4C(=NN=N4)N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=NN4C(=NN=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.